Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features an indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific conditions for synthesizing this compound would involve the appropriate selection of starting materials and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may exert its effects by modulating enzyme activity, receptor binding, or gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate is unique due to its specific functional groups and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-22-10-9-15-11-16(7-8-17(15)22)18(23)12-21-19(24)13-3-5-14(6-4-13)20(25)26-2/h3-8,11,18,23H,9-10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQCQNJUFQNAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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